molecular formula C36H72N4O5 B13839926 Cyclosporin D-d4

Cyclosporin D-d4

Cat. No.: B13839926
M. Wt: 645.0 g/mol
InChI Key: LLBPSBFVMIUUCI-DWSJMULZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclosporin D-d4 is a nonpolar cyclic oligopeptide with immunosuppressant activity. It is a deuterium-labeled analogue of Cyclosporin D, which is part of the cyclosporine family known for their selective immunosuppressive properties. These compounds are primarily used to prevent organ transplant rejection and treat various autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclosporin D-d4 involves the incorporation of deuterium atoms into the Cyclosporin D molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the fermentation of specific fungi, such as Tolypocladium inflatum, followed by chemical modification to introduce deuterium. The final product is purified using advanced chromatographic techniques to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Cyclosporin D-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogues .

Scientific Research Applications

Cyclosporin D-d4 has a wide range of scientific research applications, including:

Mechanism of Action

Cyclosporin D-d4 exerts its effects by binding to cyclophilin, a cytosolic protein. This complex then inhibits the phosphatase activity of calcineurin, a key enzyme in the activation of T-cells. By inhibiting calcineurin, this compound prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .

Comparison with Similar Compounds

    Cyclosporin A: Another member of the cyclosporine family, known for its potent immunosuppressive properties.

    Cyclosporin B: Similar in structure to Cyclosporin A but with different immunosuppressive activity.

    Cyclosporin C: Another analogue with distinct biological activity.

Uniqueness of Cyclosporin D-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and allows for more precise studies in various research applications. The incorporation of deuterium can also affect the pharmacokinetics and metabolic stability of the compound, making it a valuable tool in drug development and research .

Properties

Molecular Formula

C36H72N4O5

Molecular Weight

645.0 g/mol

IUPAC Name

butane;(E,3R,4R)-7,8,8,8-tetradeuterio-3-hydroxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-N-[(3S)-2-methyl-4-oxopentan-3-yl]oct-6-enamide

InChI

InChI=1S/C28H52N4O5.2C4H10/c1-12-13-14-19(8)25(34)24(27(36)30-22(17(4)5)20(9)33)32(11)28(37)23(18(6)7)31-26(35)21(29-10)15-16(2)3;2*1-3-4-2/h12-13,16-19,21-25,29,34H,14-15H2,1-11H3,(H,30,36)(H,31,35);2*3-4H2,1-2H3/b13-12+;;/t19-,21+,22+,23+,24?,25-;;/m1../s1/i1D3,12D;;

InChI Key

LLBPSBFVMIUUCI-DWSJMULZSA-N

Isomeric SMILES

[2H]/C(=C\C[C@@H](C)[C@H](C(C(=O)N[C@@H](C(C)C)C(=O)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)O)/C([2H])([2H])[2H].CCCC.CCCC

Canonical SMILES

CCCC.CCCC.CC=CCC(C)C(C(C(=O)NC(C(C)C)C(=O)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC)O

Origin of Product

United States

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